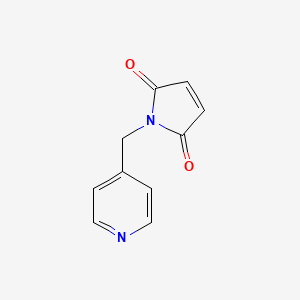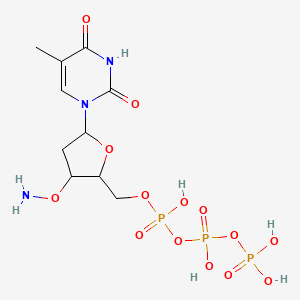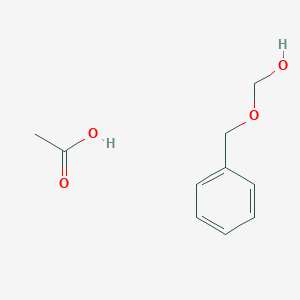
Nitrosostromelin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitrosostromelin is an organic compound with the molecular formula C₁₅H₃₂N₂O₅ and a molecular weight of 32043 g/mol It is classified as an alkaloid and is typically derived from Streptomyces species
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nitrosostromelin involves several steps, starting with the isolation of the precursor compounds from Streptomyces cultures. The key steps include:
Fermentation: Streptomyces species are cultured under specific conditions to produce the precursor compounds.
Extraction: The compounds are extracted using solvents such as methanol or ethanol.
Purification: The extracted compounds are purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for higher yields, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Nitrosostromelin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various nitroso and amine derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Nitrosostromelin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which Nitrosostromelin exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction pathways.
Comparación Con Compuestos Similares
Nitrosostromelin can be compared with other similar compounds such as:
Nitrosobenzene: Both compounds contain a nitroso group, but this compound has a more complex structure.
Nitrosopyridine: Similar in reactivity but differs in its aromatic ring structure.
Nitrosomorpholine: Shares the nitroso functionality but has a different heterocyclic structure.
This compound stands out due to its unique combination of functional groups and its diverse range of applications in scientific research.
Propiedades
Fórmula molecular |
C15H32N2O5 |
|---|---|
Peso molecular |
320.42 g/mol |
Nombre IUPAC |
(Z)-hydroxyimino-oxido-(1,3,12-trihydroxy-12-methyltetradecan-2-yl)azanium |
InChI |
InChI=1S/C15H32N2O5/c1-3-15(2,20)11-9-7-5-4-6-8-10-14(19)13(12-18)17(22)16-21/h13-14,18-21H,3-12H2,1-2H3/b17-16- |
Clave InChI |
SHMXNBZBIVBMJM-MSUUIHNZSA-N |
SMILES isomérico |
CCC(C)(CCCCCCCCC(C(CO)/[N+](=N/O)/[O-])O)O |
SMILES canónico |
CCC(C)(CCCCCCCCC(C(CO)[N+](=NO)[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R,4S)-1-(4-fluorophenyl)-3-[2-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]ethyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one](/img/structure/B12101218.png)



![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, ethyl ester](/img/structure/B12101251.png)




![2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101289.png)


